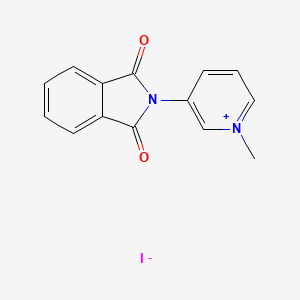![molecular formula C6H14S5 B14349709 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane CAS No. 94944-50-0](/img/structure/B14349709.png)
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane is an organic compound characterized by the presence of multiple sulfur atoms in its structure
Preparation Methods
The synthesis of 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane typically involves the reaction of ethyl sulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired tetrasulfane structure. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tetrasulfane into simpler sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives. Typical reagents include alkyl halides and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces simpler sulfides.
Scientific Research Applications
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique sulfur structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions and other nucleophiles, leading to the formation of complex structures. These interactions are crucial in its role as a reagent in organic synthesis and its potential therapeutic applications.
Comparison with Similar Compounds
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane can be compared with other tetrasulfane compounds, such as:
- 1-Ethyl-4-[1-(methylsulfanyl)ethyl]tetrasulfane
- 1-Ethyl-4-[1-(propylsulfanyl)ethyl]tetrasulfane
These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the sulfur atoms
Properties
CAS No. |
94944-50-0 |
|---|---|
Molecular Formula |
C6H14S5 |
Molecular Weight |
246.5 g/mol |
IUPAC Name |
1-ethylsulfanyl-1-(ethyltetrasulfanyl)ethane |
InChI |
InChI=1S/C6H14S5/c1-4-7-6(3)9-11-10-8-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
GGQVDQRZELRIPE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)SSSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)



![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)



